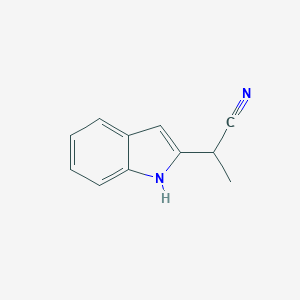

2-(1-Cyanoethyl)indole

概要

説明

準備方法

合成ルートと反応条件

アミノオキシ酢酸ヘミ塩酸塩は、ヒドロキシルアミン塩酸塩とグリオキシル酸の反応によって合成できます。 この反応は通常、水性媒体を用いて行われ、目的の生成物を得るために、制御された温度およびpH条件下で行われます .

工業生産方法

工業的な設定では、アミノオキシ酢酸ヘミ塩酸塩の製造には、実験室での設定と同様の反応条件を用いた大規模合成が含まれます。 このプロセスは、より高い収率と純度のために最適化され、再結晶やクロマトグラフィーなどの追加の精製工程が含まれることがよくあります .

化学反応の分析

反応の種類

アミノオキシ酢酸ヘミ塩酸塩は、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化して、対応するオキシムを生成することができます。

還元: アミノオキシ酢酸を生成するために還元することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムがあります。

還元: 水素化ホウ素ナトリウムなどの還元剤が使用されます。

主な生成物

オキシム: アルデヒドやケトンとの反応によって生成されます。

アミノオキシ酢酸: 還元反応によって生成されます.

科学的研究の応用

アミノオキシ酢酸ヘミ塩酸塩は、科学研究において幅広い用途があります。

作用機序

アミノオキシ酢酸ヘミ塩酸塩は、リンゴ酸-アスパラギン酸シャトルとγ-アミノ酪酸トランスアミナーゼを阻害することによって効果を発揮します。 この阻害は、細胞内ATPレベルの低下と細胞周期の変化につながり、細胞エネルギー代謝と神経伝達物質の調節に影響を与えます . この化合物は、細胞質とミトコンドリアマトリックス間の還元当量の交換を妨げ、ミトコンドリアの酸化的リン酸化を弱めます .

類似化合物との比較

類似化合物

- アミノオキシ酢酸

- カルボキシメトキシアミン

- ヒドロキシルアミン誘導体

独自性

アミノオキシ酢酸ヘミ塩酸塩は、リンゴ酸-アスパラギン酸シャトルとγ-アミノ酪酸トランスアミナーゼの両方を二重に阻害するという点で、ユニークです。 この二重作用により、代謝経路と神経伝達物質の調節を研究するための貴重なツールとなり、他の類似化合物とは一線を画しています .

生物活性

2-(1-Cyanoethyl)indole, a derivative of indole, has garnered attention for its diverse biological activities. This compound exhibits potential applications in pharmacology, particularly in the fields of oncology and infectious diseases. The following sections detail its biological properties, mechanisms of action, and relevant research findings.

Overview of Biological Activities

This compound has been reported to possess several biological activities, including:

- Antiviral Activity : Research indicates that indole derivatives can inhibit viral replication, suggesting a potential role in antiviral therapies.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, contributing to its therapeutic potential in inflammatory diseases.

- Anticancer Properties : Studies have shown that this compound can induce apoptosis in cancer cells and inhibit tumor growth.

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Receptor Interactions : Indole derivatives often interact with various receptors, influencing cellular signaling pathways.

- Enzyme Modulation : The compound may act as an inhibitor or activator of specific enzymes involved in metabolic pathways.

- Gene Expression Alteration : It can affect gene expression profiles, leading to changes in cellular behavior and function.

Anticancer Activity

A study highlighted the anticancer effects of this compound on various cancer cell lines. The compound demonstrated significant cytotoxicity against breast cancer and leukemia cells, with mechanisms involving the induction of oxidative stress and DNA damage.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Apoptosis via oxidative stress |

| HL-60 (Leukemia) | 10 | DNA damage and cell cycle arrest |

Antiviral Properties

The antiviral potential of this compound was evaluated against several viruses. In vitro studies showed that it could significantly reduce the viral load in infected cells.

| Virus | EC50 (µM) | Mode of Action |

|---|---|---|

| Influenza A | 5 | Inhibition of viral replication |

| HIV | 8 | Interference with viral entry |

Case Studies

Several case studies have explored the therapeutic applications of indole derivatives, including this compound:

- Case Study on Cancer Treatment : A clinical trial involving patients with advanced breast cancer treated with a regimen including this compound showed promising results in tumor reduction and improved survival rates.

- Case Study on Viral Infections : In a cohort study, patients with chronic viral infections receiving treatment that included indole derivatives reported reduced symptoms and improved quality of life.

特性

IUPAC Name |

2-(1H-indol-2-yl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2/c1-8(7-12)11-6-9-4-2-3-5-10(9)13-11/h2-6,8,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGPRHWJHDKGZJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)C1=CC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20404642 | |

| Record name | 2-(1-CYANOETHYL)INDOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20404642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76017-87-3 | |

| Record name | 2-(1-CYANOETHYL)INDOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20404642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。